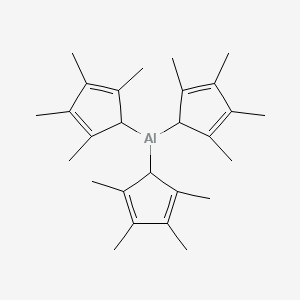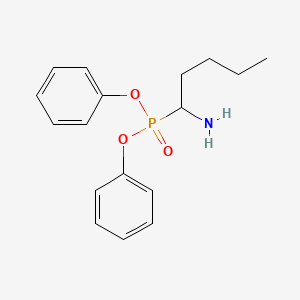
Dichloromethane;zirconium(2+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloromethane;zirconium(2+) is a coordination compound that combines the properties of dichloromethane, a widely used organic solvent, and zirconium, a transition metal known for its high corrosion resistance and strength
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of dichloromethane;zirconium(2+) typically involves the reaction of zirconium chloride with dichloromethane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of zirconium. The process involves the following steps:
- Dissolution of zirconium chloride in dichloromethane.
- Stirring the mixture at a specific temperature to ensure complete reaction.
- Isolation and purification of the resulting compound.
Industrial Production Methods: Industrial production of dichloromethane;zirconium(2+) follows similar synthetic routes but on a larger scale. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality compounds suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: Dichloromethane;zirconium(2+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium dioxide and other oxidation products.
Reduction: Reduction reactions can convert zirconium(2+) to zirconium metal.
Substitution: Ligand substitution reactions can occur, where dichloromethane is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents under controlled temperature and pressure.
Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride.
Substitution: Various ligands in the presence of catalysts or under specific reaction conditions.
Major Products:
Oxidation: Zirconium dioxide and other zirconium oxides.
Reduction: Zirconium metal.
Substitution: New coordination compounds with different ligands.
Applications De Recherche Scientifique
Dichloromethane;zirconium(2+) has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in biological imaging and as a contrast agent.
Medicine: Explored for its potential in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, coatings, and as a precursor for zirconium-based ceramics.
Mécanisme D'action
The mechanism of action of dichloromethane;zirconium(2+) involves its ability to coordinate with various ligands and substrates. The zirconium center acts as a Lewis acid, facilitating reactions by stabilizing transition states and intermediates. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Zirconium tetrachloride: Used in similar applications but with different reactivity and properties.
Zirconium dioxide: Known for its high thermal stability and use in ceramics.
Zirconium acetylacetonate: Another coordination compound with distinct properties and applications.
Uniqueness: Dichloromethane;zirconium(2+) is unique due to its combination of dichloromethane’s solvent properties and zirconium’s reactivity
Propriétés
| 158272-88-9 | |
Formule moléculaire |
CHCl2Zr+ |
Poids moléculaire |
175.15 g/mol |
Nom IUPAC |
dichloromethane;zirconium(2+) |
InChI |
InChI=1S/CHCl2.Zr/c2-1-3;/h1H;/q-1;+2 |
Clé InChI |
IYQZYVBXXHJZHD-UHFFFAOYSA-N |
SMILES canonique |
[CH-](Cl)Cl.[Zr+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzaldehyde, 2,2',2''-[1,3,5-benzenetriyltris(methyleneoxy)]tris-](/img/structure/B14263482.png)
![Benzo[b]thiophen-3-amine, N-(triphenylphosphoranylidene)-](/img/structure/B14263486.png)
![Benzene, [(2-heptynyloxy)methyl]-](/img/structure/B14263496.png)

![Piperazine, 1-[(3,4-dimethoxyphenyl)acetyl]-](/img/structure/B14263534.png)


